

An In-Depth Technical Guide to Butyl Methanesulfonate: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl methanesulfonate*

Cat. No.: *B7819434*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl methanesulfonate (BMS), also known as butyl mesylate, is an aliphatic sulfonate ester with the chemical formula $C_5H_{12}O_3S$.^{[1][2]} It is a colorless to pale yellow liquid that is soluble in many organic solvents but has limited solubility in water.^[1] As a potent alkylating agent, **butyl methanesulfonate** is a valuable reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries for the introduction of a butyl group.^[1] However, its high reactivity also renders it a genotoxic agent, capable of alkylating DNA, which necessitates careful handling and a thorough understanding of its chemical behavior.^{[3][4][5]} This guide provides a comprehensive overview of the chemical properties, reactivity, and biological implications of **butyl methanesulfonate**.

Chemical and Physical Properties

The physical and chemical properties of **butyl methanesulfonate** are summarized in the table below. These properties are essential for its safe handling, application in chemical reactions, and for understanding its environmental fate.

Property	Value	Reference(s)
IUPAC Name	butyl methanesulfonate	[2]
Synonyms	Butyl mesylate, n-Butyl methanesulfonate, Methanesulfonic acid butyl ester	[1][6]
CAS Number	1912-32-9	[1]
Molecular Formula	C ₅ H ₁₂ O ₃ S	[1]
Molecular Weight	152.21 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	77 °C at 2 mmHg	[6][7]
Melting Point	Not available	
Density	1.11 g/cm ³ at 20 °C	[6]
Flash Point	102 °C	[6]
Solubility	Soluble in organic solvents, limited in water	[1]
Refractive Index	1.43	[6]

Reactivity

The reactivity of **butyl methanesulfonate** is dominated by its nature as a potent electrophile and alkylating agent. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions where the butyl group is transferred to a nucleophile.

Alkylation Reactions

Butyl methanesulfonate readily reacts with a wide range of nucleophiles, including amines, alcohols, phenols, and thiols, to introduce a butyl group. The reaction generally proceeds via an S_N2 mechanism, where the nucleophile attacks the carbon atom of the butyl group, leading to the displacement of the methanesulfonate anion.

The general scheme for an alkylation reaction with a nucleophile (Nu:) is as follows:

The reactivity of alkyl methanesulfonates is influenced by the structure of the alkyl group. Primary methanesulfonates, such as **butyl methanesulfonate**, predominantly react through an S_N2 mechanism. In contrast, secondary and tertiary analogues, like **2-butyl methanesulfonate**, exhibit increased S_N1 character due to the formation of a more stable secondary carbocation.^{[4][5]}

Hydrolysis

Butyl methanesulfonate can undergo hydrolysis to produce butanol and methanesulfonic acid. The rate of hydrolysis is dependent on pH and temperature. While specific kinetic data for **butyl methanesulfonate** is not readily available, studies on similar alkyl methanesulfonates indicate that the hydrolysis rate is significant, especially under basic conditions.

Biological Reactivity and Genotoxicity

The alkylating nature of **butyl methanesulfonate** is the basis for its biological activity, including its genotoxic and mutagenic effects.

DNA Alkylation

As an electrophile, **butyl methanesulfonate** can react with nucleophilic sites on DNA bases. The primary sites of alkylation are the N7 position of guanine and the N3 position of adenine.^[8] ^[9] However, the most mutagenic lesion is the O^6 -alkylation of guanine, as it can lead to mispairing during DNA replication, resulting in G:C to A:T transition mutations.^[4] The genotoxicity of alkyl methanesulfonates is a significant concern in pharmaceutical manufacturing, where they may be present as impurities.^{[10][11]}

DNA Repair

Cells have evolved mechanisms to repair DNA alkylation damage. The primary pathway for repairing lesions caused by agents like **butyl methanesulfonate** is the Base Excision Repair (BER) pathway.^[8] This multi-step process involves the recognition and removal of the damaged base by a DNA glycosylase, followed by the action of an endonuclease, a DNA polymerase, and a DNA ligase to restore the correct DNA sequence.

Toxicology

Due to its genotoxicity, **butyl methanesulfonate** is considered a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[\[12\]](#) While specific LD50 values for **n-butyl methanesulfonate** are not readily available, data for structurally related compounds underscore the need for caution. For instance, the oral LD50 for methyl methanesulfonate in rats is 225 mg/kg.

Hazard Statement	GHS Classification	Reference(s)
Acute Toxicity, Oral	Harmful if swallowed (Category 4)	[2] [12]
Acute Toxicity, Dermal	Harmful in contact with skin (Category 4)	[12]
Acute Toxicity, Inhalation	Harmful if inhaled (Category 4)	[12]
Skin Corrosion/Irritation	Causes skin irritation (Category 2)	[12]
Eye Damage/Irritation	Causes serious eye irritation (Category 2A)	[2] [12]
Germ Cell Mutagenicity	Suspected of causing genetic defects	
Carcinogenicity	Suspected of causing cancer	

Experimental Protocols

The following is a representative protocol for the N-alkylation of an aniline using an alkyl methanesulfonate. This procedure should be adapted and optimized for specific substrates and scales. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

N-Butylation of Aniline

This protocol is a general representation and has not been optimized for **butyl methanesulfonate** specifically.

Materials:

- Aniline
- **Butyl methanesulfonate**
- Potassium carbonate (K_2CO_3)
- Acetonitrile (anhydrous)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate ($NaHCO_3$)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask, add aniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.
- Stir the mixture at room temperature.
- Slowly add **butyl methanesulfonate** (1.1 eq) to the reaction mixture.
- Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

- Upon completion, cool the reaction to room temperature.
- Filter the solid potassium carbonate and wash with ethyl acetate.
- Combine the filtrate and washings and concentrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-butyylaniline.
- Purify the product by column chromatography on silica gel if necessary.

Conclusion

Butyl methanesulfonate is a versatile and reactive alkylating agent with important applications in organic synthesis. Its utility is, however, paralleled by its significant genotoxic potential, which stems from its ability to alkylate DNA. A thorough understanding of its chemical properties, reactivity, and toxicological profile is therefore paramount for its safe and effective use in research and industrial settings. This guide provides a foundational understanding of these aspects to aid researchers, scientists, and drug development professionals in their work with this compound. Further research is warranted to fill the existing data gaps, particularly concerning its specific reaction kinetics, a definitive melting point, and comprehensive *in vivo* toxicity data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butyl methanesulfonate | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]
- 4. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Butyl Methanesulfonate | 1912-32-9 | TCI EUROPE N.V. [tcichemicals.com]
- 7. labsolu.ca [labsolu.ca]
- 8. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. ijpsrjournal.com [ijpsrjournal.com]
- 11. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Butyl Methanesulfonate: Chemical Properties and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7819434#butyl-methanesulfonate-chemical-properties-and-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com